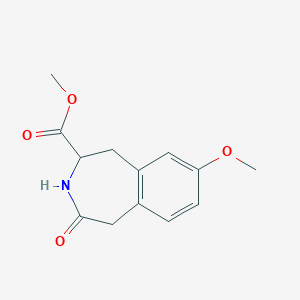

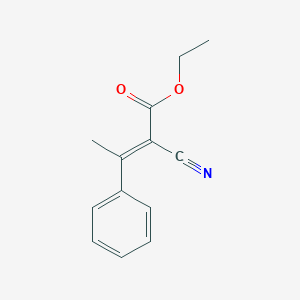

2-Cyano-3-phenylcrotonic acid ethyl ester

Vue d'ensemble

Description

2-Cyano-3-phenylcrotonic acid ethyl ester is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various cyano esters and their properties, which can be related to the compound . For instance, the synthesis of 3-acyl-2-aminobenzofuran derivatives from 2-(cyanomethyl)phenyl esters suggests the reactivity of cyano esters in the presence of palladium catalysts . Additionally, the study of photochemical reactions of 2-cyanocyclohexanones to form ω-cyano esters indicates the potential for photochemical transformations of cyano esters .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed cycloisomerization, as seen in the production of 3-acyl-2-aminobenzofuran derivatives from 2-(cyanomethyl)phenyl esters . Another method includes photochemical reactions, where 2-cyanocyclohexanones are transformed into ω-cyano esters . These methods highlight the reactivity of cyano esters under different conditions and could potentially be applied to the synthesis of 2-Cyano-3-phenylcrotonic acid ethyl ester.

Molecular Structure Analysis

The molecular structure of cyano esters can influence their physical properties and reactivity. For example, the conformational difference in the cyano group's cis-trans orientation in 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester affects the carbonyl group's vibrational spectrum . This suggests that the molecular structure of 2-Cyano-3-phenylcrotonic acid ethyl ester could also significantly impact its spectral properties.

Chemical Reactions Analysis

Cyano esters participate in various chemical reactions. The photochemical reactions of 2-cyanocyclohexanones to yield ω-cyano esters and ω-formyl α,β-unsaturated nitriles demonstrate the reactivity of cyano esters under UV light . Intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates to form tetrahydronaphthalene lignan esters also shows the potential for cyclization reactions involving ester compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano esters can be diverse. For instance, the electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester indicate that ester compounds can be used in applications requiring color changes . The cardiotonic activity of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters also reveals the biological activity of cyano ester derivatives .

Applications De Recherche Scientifique

-

Synthesis of Coumarin-3-carboxylate Ester

- Field : Structural Chemistry

- Application : The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

- Method : The reaction involves a Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- Results : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

-

Hydrolysis of Carbonate Esters

- Field : Pharmaceutical Sciences

- Application : A series of model phenol carbonate ester prodrugs encompassing derivatives with fatty acid-like structures were synthesized .

- Method : The stability of these compounds was investigated as a function of pH (range 0.4 – 12.5) at 37°C in aqueous buffer solutions .

- Results : The hydrolysis rates in aqueous solutions differed widely, depending on the selected pro-moieties (alkyl and aryl substituents) .

-

Production of Flavor Essence

-

Bioreductive Preparation of ACE Inhibitors Precursor

- Field : Bioresources and Bioprocessing

- Application : Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotension-converting enzyme (ACE) inhibitors . These inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .

- Method : The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

- Results : An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering .

-

Synthesis of Coumarin-3-carboxylate Ester

- Field : Structural Chemistry

- Application : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

- Method : Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .

- Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- Effect of Protocatechuic Acid Ethyl Ester on Biomembrane Models

- Field : Biochemistry

- Application : The interaction of protocatechuic acid ethyl ester, showing radical-scavenging activity, antimicrobial, antitumor and anti-inflammatory effects, with model membranes constituted by multilamellar vesicles and monolayers made of DMPC and DSPC, has been studied .

- Method : Differential scanning calorimetry and Langmuir–Blodgett techniques have been used . Protocatechuic acid ethyl ester interacted both with MLV and monolayers .

- Results : A stronger interaction of the drug with DMPC-based model membranes has been obtained . The finding of this study could help to understand the protocatechuic acid ethyl ester action mechanism .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDOTEWSLNGINB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-phenylbut-2-enoate | |

CAS RN |

18300-89-5 | |

| Record name | 18300-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)